(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-13-4-5-15(8-14(13)2)19-12-27-21(25-19)16(10-23)11-24-18-9-17(22)6-7-20(18)26-3/h4-9,11-12,24H,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJGHDEGVHRBJ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel chemical entity with potential therapeutic applications. Its structure incorporates significant pharmacophoric elements that contribute to various biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activities associated with this compound, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.82 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an aromatic amine moiety that enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
A notable study reported that thiazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against A549 and MCF7 cell lines, indicating strong anticancer properties . The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity.
2. Antimicrobial Activity
Thiazole-containing compounds are also recognized for their antimicrobial properties. Research has shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with thiazole moieties have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
| Activity Type | Cell Line/Organism | IC50/MIC |
|---|---|---|
| Anticancer | A549 | 0.5 - 10 µM |
| Anticancer | MCF7 | 0.5 - 10 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 32 µg/mL |
Case Study 1: Antitumor Efficacy
In a recent study focusing on the antitumor efficacy of thiazole derivatives, researchers synthesized a series of compounds based on the thiazole framework. Among these, one derivative showed promising results with an IC50 value of 8 µM against the A431 human epidermoid carcinoma cell line. The study concluded that modifications on the phenyl ring significantly influenced the compound's antitumor activity .
Another investigation explored the mechanism of action for thiazole derivatives in inducing apoptosis in cancer cells. The study found that these compounds activated caspase pathways and induced mitochondrial dysfunction, leading to programmed cell death . This mechanism underscores the potential for developing targeted therapies using compounds like this compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole rings and the introduction of various substituents to enhance biological activity. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring thiazole moieties. For instance, structures similar to (2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Compounds with similar structural frameworks have also been investigated for their antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against a range of bacterial strains. In vitro studies demonstrate that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl or thiazole rings can significantly affect biological activity. For example, modifications that enhance lipophilicity or alter electronic properties may lead to improved potency and selectivity against specific targets .
Case Studies
- Anticancer Screening : A study conducted using the National Cancer Institute's 60-cell line screen protocol demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer types, including breast and lung cancers. The mechanism was attributed to the compound's ability to interfere with cell cycle progression .
- Antimicrobial Evaluation : In a separate study assessing antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the methoxy group significantly enhanced antimicrobial efficacy .
Q & A
Q. Table 1: Key Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
